molecular formula C8H11BrO3 B190165 Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate CAS No. 129306-05-4

Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate

Cat. No. B190165
M. Wt: 235.07 g/mol
InChI Key: FCYVHOYOPMGATN-UHFFFAOYSA-N
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Patent
US08232294B2

Procedure details

To a 100 mL of round-bottomed flask was added ethyl 1-acetylcyclo-propanecarboxylate (15.6 g, 100 mmol) and NBS solid (21.36 g, 120 mmol), followed by p-toluene sulfonic acid (1.9 g, 10 mmol). After stirring at rt for 8 hrs, the reaction mixture was extracted with diethyl ether (200 mL) and washed with 80 mL of water. The organic phase was then dried over anhydrous Na2SO4 and concentrated in vacuo. The residue was purified by a silica gel column chromatography (1:30(v/v)EtOAc/n-hexane) to give the title compound as colorless oil (16.68 g, 71%).
Quantity
15.6 g
Type
reactant
Reaction Step One
Name
Quantity
21.36 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
Yield
71%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:6][CH2:5]1)(=[O:3])[CH3:2].C1C(=O)N([Br:19])C(=O)C1.C1(C)C=CC(S(O)(=O)=O)=CC=1>>[Br:19][CH2:2][C:1]([C:4]1([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:6][CH2:5]1)=[O:3]

Inputs

Step One
Name
Quantity
15.6 g
Type
reactant
Smiles
C(C)(=O)C1(CC1)C(=O)OCC
Name
Quantity
21.36 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Two
Name
Quantity
1.9 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at rt for 8 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with diethyl ether (200 mL)
WASH
Type
WASH
Details
washed with 80 mL of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was then dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by a silica gel column chromatography (1:30(v/v)EtOAc/n-hexane)

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
BrCC(=O)C1(CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 16.68 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.